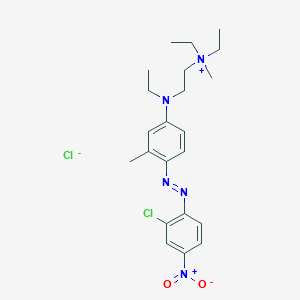
Ethanaminium, 2-((4-((2-chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)-N,N-diethyl-N-methyl-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanaminium, 2-((4-((2-chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)-N,N-diethyl-N-methyl-, chloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro-nitrophenyl group, an azo linkage, and an ethylamino group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, 2-((4-((2-chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)-N,N-diethyl-N-methyl-, chloride typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2-chloro-4-nitroaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with N,N-diethyl-N-methyl-3-methylphenethylamine under basic conditions to form the azo compound.
Quaternization: The final step involves the quaternization of the tertiary amine with methyl chloride to form the desired ethanaminium chloride compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanaminium, 2-((4-((2-chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)-N,N-diethyl-N-methyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions, typically using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst, can convert the azo group to an amine group.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium dithionite, hydrogen gas with palladium catalyst.
Substitution: Sodium hydroxide, sodium methoxide.
Major Products
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ethanaminium compounds.
Wissenschaftliche Forschungsanwendungen
Ethanaminium, 2-((4-((2-chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)-N,N-diethyl-N-methyl-, chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo dyes and pigments.
Biology: Studied for its potential as a biological stain and its interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of Ethanaminium, 2-((4-((2-chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)-N,N-diethyl-N-methyl-, chloride involves its interaction with various molecular targets. The azo linkage can undergo reduction to form amines, which can interact with cellular proteins and enzymes, potentially leading to antimicrobial or anticancer effects. The chloro and nitro groups also contribute to its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanaminium, 2-((4-((2-chloro-4-nitrophenyl)azo)-phenyl)ethylamino)-N,N-diethyl-N-methyl-, chloride: Similar structure but lacks the methyl group on the phenyl ring.
Ethanaminium, 2-((4-((2-bromo-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)-N,N-diethyl-N-methyl-, chloride: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
The presence of the methyl group on the phenyl ring and the chloro-nitrophenyl group makes Ethanaminium, 2-((4-((2-chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)-N,N-diethyl-N-methyl-, chloride unique in its reactivity and applications. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
64346-61-8 |
|---|---|
Molekularformel |
C22H31Cl2N5O2 |
Molekulargewicht |
468.4 g/mol |
IUPAC-Name |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-diethyl-methylazanium;chloride |
InChI |
InChI=1S/C22H31ClN5O2.ClH/c1-6-26(13-14-28(5,7-2)8-3)18-9-11-21(17(4)15-18)24-25-22-12-10-19(27(29)30)16-20(22)23;/h9-12,15-16H,6-8,13-14H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CFACCVPINQKMKE-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC[N+](C)(CC)CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


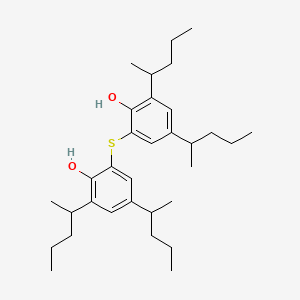

![2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B13772412.png)

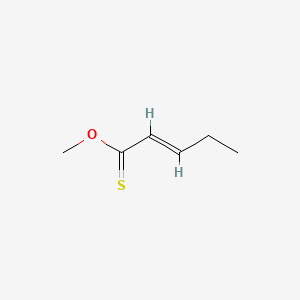
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;prop-2-en-1-ol](/img/structure/B13772433.png)
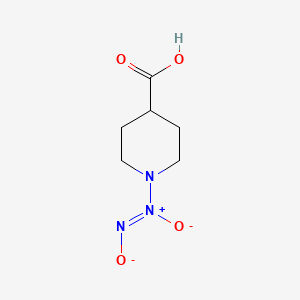

![N-ethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B13772466.png)
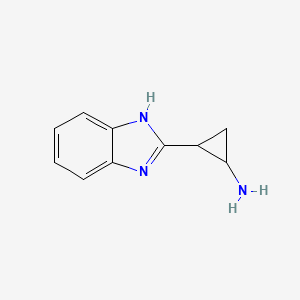
![sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate](/img/structure/B13772482.png)



